3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
“3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one” is a complex organic compound . It is related to the class of pyridopyrimidinones .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a study describes the synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives via a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication .
Scientific Research Applications
Catalytic Photoredox C-H Arylation
- Application : Researchers have developed a metal-free alternative for synthesizing 3-heteroaryl-substituted 4H-quinolizin-4-ones and azino- and azolo-fused pyrimidones. By irradiating diazonium salts and heteroarenes with green light (510 nm) in the presence of eosin Y disodium salt (EY-Na2) as a photocatalyst, they achieved arylation products in yields ranging from 8% to 63% .
Metal-Free C-3 Chalcogenation (Sulfenylation and Selenylation)
- Application : An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one yields these derivatives in high yields (up to 95%). Preliminary experiments suggest a radical mechanistic pathway for this transformation .
Biologically Active Derivatives
- Application : These compounds find applications in drugs, natural products, and agrochemicals. For example, some derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings show promising in vitro anti-HIV-1 activity .
Molecular Docking Studies
- Application : Researchers have performed molecular docking studies on 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate. Such studies provide insights into potential binding sites and interactions .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 integrase (IN) . IN is an essential enzyme for retroviral replication, playing a central role in the insertion of viral DNA into the genome of host cells .
Mode of Action
The compound interacts with its target, the HIV-1 IN, by binding into the active site of IN . The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the IN, thereby preventing the integration of the viral DNA into the host genome .
Biochemical Pathways
The inhibition of the HIV-1 IN disrupts the life cycle of the HIV-1 virus, which consists of viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By preventing the integration step, the compound effectively halts the replication of the virus.
Result of Action
The result of the compound’s action is the inhibition of HIV-1 replication. Most of the tested compounds displayed moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures . Compounds with similar structures exhibited inhibition rates of 51% and 48% at a concentration of 100 μM .
properties
IUPAC Name |
2-[4-[(6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-17-4-7-19-13-22(17)12-14-5-9-21(10-6-14)16-11-18(25)23-8-2-1-3-15(23)20-16/h1-4,7-8,11,13-14H,5-6,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEDFPXQWXLKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C3=CC(=O)N4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one |
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